![molecular formula C15H10O6 B2878603 {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid CAS No. 2061730-18-3](/img/structure/B2878603.png)
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, commonly known as FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. The unique structure of FBPA makes it an interesting compound to study, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
作用機序
The mechanism of action of FBPA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. FBPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. FBPA has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling protein involved in various cellular processes.
Biochemical and Physiological Effects:
FBPA has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that FBPA can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. FBPA has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In animal studies, FBPA has been shown to have anti-tumor effects and to improve cognitive function.
実験室実験の利点と制限
FBPA has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, FBPA also has some limitations, including its high cost and limited availability.
将来の方向性
FBPA has several potential future directions for research. One direction is the development of FBPA-based drug delivery systems for targeted drug delivery. Another direction is the investigation of FBPA's potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FBPA and its potential applications in various fields.
In conclusion, {[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid, or FBPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBPA's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively researched. Further studies are needed to fully understand the potential of FBPA in various fields.
合成法
The synthesis of FBPA involves the reaction between 3-(furan-2-yl)acrylic acid and 5-hydroxy-1-benzofuran-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction yields FBPA as a white crystalline powder with a melting point of 200-202°C.
科学的研究の応用
FBPA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, FBPA has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. FBPA has also been studied for its potential use in targeted drug delivery systems due to its ability to bind to certain receptors in the body.
特性
IUPAC Name |
2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-14(17)8-20-9-3-4-12-10(6-9)11(7-21-12)15(18)13-2-1-5-19-13/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLDYYZJQKQVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=COC3=C2C=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(Furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide](/img/structure/B2878522.png)
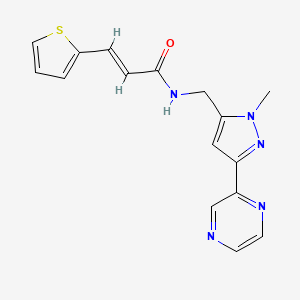
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2878525.png)
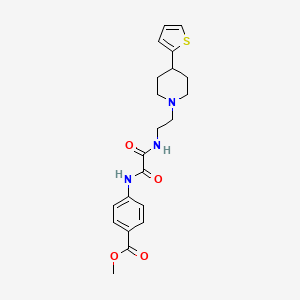
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2878528.png)
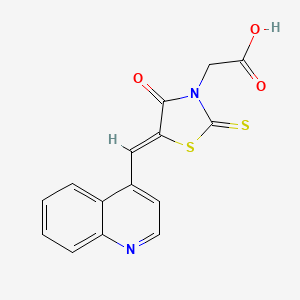
![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)
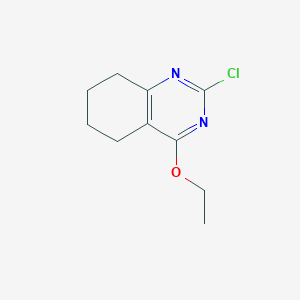



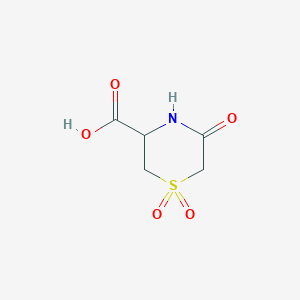
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)